Welcome to the BenchChem Online Store!
molecular formula C17H13N3O B8764515 1-methyl-2-phenyl-2H-pyrazolo[3,4-c]quinolin-4(5H)-one CAS No. 109740-11-6

1-methyl-2-phenyl-2H-pyrazolo[3,4-c]quinolin-4(5H)-one

Cat. No. B8764515
M. Wt: 275.30 g/mol
InChI Key: XVEFSRLPXBHDDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08138173B2

Procedure details

Acetyl chloride (11.0 mL, 152 mmol), acetic acid (13 mL), and phenylhydrazine (15 mL, 152 mmol) were added sequentially to a suspension of ethyl (2-methyl-1H-indol-3-yl)(oxo)acetate (17 g, 76 mmol) in ethanol (380 mL). The reaction mixture was heated at reflux for 18 hours. After cooling to ambient temperature a red solid was isolated by filtration. The solid was boiled in a 1:1 mixture of 0.5 M hydrochloric acid and methanol and filtered to provide 10.8 g of 1-methyl-2-phenyl-2,5-dihydro-4H-pyrazolo[3,4-c]quinolin-4-one as a tan solid, mp>250° C. MS (APCI) m/z 276 (M+H)+; Anal. calcd for C17H13N3O: C, 74.17; H, 4.76; N, 15.26. Found: C, 73.95; H, 4.76; N, 15.04.
Quantity
11 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
380 mL
Type
solvent
Reaction Step One
Quantity
13 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(Cl)(=O)C.[C:5]1([NH:11][NH2:12])[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1.[CH3:13][C:14]1[NH:15][C:16]2[C:21]([C:22]=1[C:23](=O)[C:24]([O:26]CC)=O)=[CH:20][CH:19]=[CH:18][CH:17]=2.Cl>C(O)C.CO.C(O)(=O)C>[CH3:13][C:14]1[N:11]([C:5]2[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=2)[N:12]=[C:23]2[C:22]=1[C:21]1[CH:20]=[CH:19][CH:18]=[CH:17][C:16]=1[NH:15][C:24]2=[O:26]

Inputs

Step One
Name
Quantity
11 mL
Type
reactant
Smiles
C(C)(=O)Cl
Name
Quantity
15 mL
Type
reactant
Smiles
C1(=CC=CC=C1)NN
Name
Quantity
17 g
Type
reactant
Smiles
CC=1NC2=CC=CC=C2C1C(C(=O)OCC)=O
Name
Quantity
380 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
13 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 18 hours
Duration
18 h
CUSTOM
Type
CUSTOM
Details
was isolated by filtration
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Name
Type
product
Smiles
CC=1N(N=C2C(NC=3C=CC=CC3C21)=O)C2=CC=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 10.8 g
YIELD: CALCULATEDPERCENTYIELD 51.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.